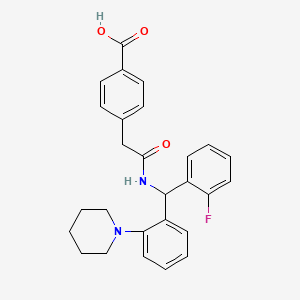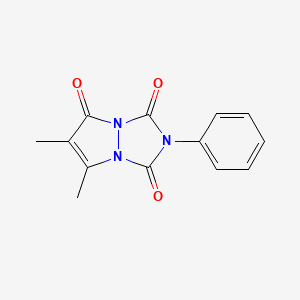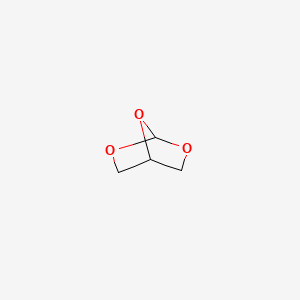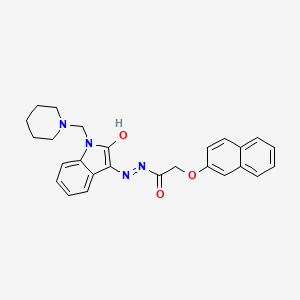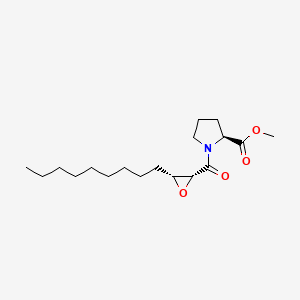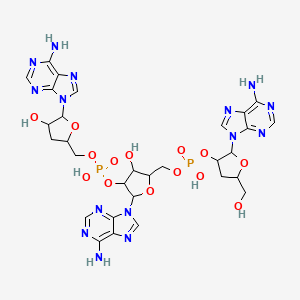
Cordycepin, adenosine, cordycepin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cordycepin, also known as 3’-deoxyadenosine, is a nucleoside analog derived from the Cordyceps genus of fungi. It is structurally similar to adenosine, differing only by the absence of an oxygen atom at the 3’ position of its ribose sugar. Cordycepin has been recognized for its wide range of biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cordycepin can be synthesized from adenosine through various chemical reactions. One common method involves converting the 3’-hydroxyl group of adenosine to an iodide group, followed by dehalogenation to yield cordycepin. Another method involves a series of steps including 5’-OH protection, esterification, O-tosyl group removal, and deprotection. The overall yield of cordycepin from adenosine can reach up to 36% .
Industrial Production Methods: Cordycepin is primarily produced through the fermentation of Cordyceps militaris. Optimization of liquid and solid fermentation conditions, as well as genetic modifications of C. militaris, have been employed to enhance cordycepin production. Additionally, methods for the separation and purification of cordycepin from fermentation broths have been developed .
Chemical Reactions Analysis
Types of Reactions: Cordycepin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the removal of the 3’-hydroxyl group via the Barton-McCombie reaction is a key step in its synthesis .
Common Reagents and Conditions: Common reagents used in the synthesis of cordycepin include iodide reagents for halogenation and lithium aluminum hydride (LiAlH4) for reduction. The reactions typically occur under controlled conditions to ensure high yield and purity .
Major Products: The major product formed from these reactions is cordycepin itself, which can be further utilized in various biological and medicinal applications .
Scientific Research Applications
Cordycepin has been extensively studied for its potential therapeutic applications. In chemistry , it serves as a valuable tool for studying nucleoside analogs and their interactions with enzymes. In biology , cordycepin is used to investigate cellular processes such as RNA synthesis and signal transduction. In medicine , it has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, cordycepin exhibits anti-inflammatory and immunomodulatory properties, making it a potential treatment for inflammatory diseases .
Mechanism of Action
Cordycepin is structurally similar to adenosine but lacks the 3’-hydroxyl group. This structural difference is responsible for its unique biological activities. Similar compounds include other nucleoside analogs such as 2’-deoxyadenosine and 3’-deoxyuridine. cordycepin’s ability to interfere with RNA synthesis and modulate key signaling pathways distinguishes it from these analogs .
Comparison with Similar Compounds
- Adenosine
- 2’-Deoxyadenosine
- 3’-Deoxyuridine
Cordycepin’s unique properties and wide range of biological activities make it a compound of significant interest in scientific research and therapeutic development.
Properties
CAS No. |
125207-77-4 |
|---|---|
Molecular Formula |
C30H37N15O14P2 |
Molecular Weight |
893.7 g/mol |
IUPAC Name |
[2-(6-aminopurin-9-yl)-5-[[[2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] [5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C30H37N15O14P2/c31-22-17-25(37-6-34-22)43(9-40-17)28-14(47)1-13(56-28)4-53-61(51,52)59-21-20(48)16(57-30(21)45-11-42-19-24(33)36-8-39-27(19)45)5-54-60(49,50)58-15-2-12(3-46)55-29(15)44-10-41-18-23(32)35-7-38-26(18)44/h6-16,20-21,28-30,46-48H,1-5H2,(H,49,50)(H,51,52)(H2,31,34,37)(H2,32,35,38)(H2,33,36,39) |
InChI Key |
ISOCSPMOJFLOCU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(C1OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(O)OCC5CC(C(O5)N6C=NC7=C(N=CN=C76)N)O)O)N8C=NC9=C(N=CN=C98)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3s,3As,5as,5br,8s,9ar,10r,10as,10bs)-9a-hydroxy-3a,5b,10-trimethylhexadecahydrocyclopenta[a]fluorene-3,8-diyl diacetate](/img/structure/B12788914.png)


![[6-Amino-3-(2-cyanoethyl)-4,5-dihydropyrimidin-2-ylidene]cyanamide](/img/structure/B12788928.png)


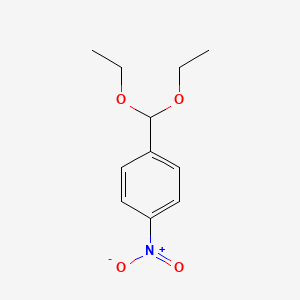
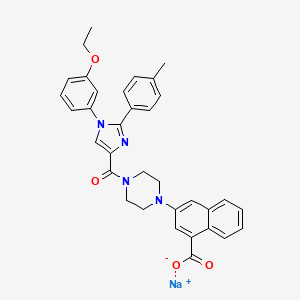
![1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12788975.png)
